N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a novel organic compound that features both hydroxyl and sulfonamide groups, alongside methoxy and methylthio substituents. This intricate molecular architecture lends itself to diverse chemical reactivity and significant potential across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Reagent Selection: To synthesize N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, starting materials include 4-methoxy-3-methylbenzenesulfonyl chloride and 2-(4-(methylthio)phenyl)ethanol.
Reaction Conditions: The synthesis proceeds via a nucleophilic substitution reaction. The 2-(4-(methylthio)phenyl)ethanol reacts with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine under mild conditions.
Final Purification: The resultant product is purified using recrystallization or column chromatography to yield the desired compound.
Industrial Production Methods: Industrial synthesis adapts these laboratory methods for scalability, ensuring high yield and purity by optimizing reaction parameters like temperature, solvent choice, and reaction time. Continuous flow reactors might be employed for large-scale production to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can undergo reduction under specific conditions to yield amine derivatives, using agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic substitution reactions due to the presence of activating groups like methoxy and hydroxyl.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Acid or base catalysts, depending on the type of substitution reaction.
Major Products:
Sulfoxides or Sulfones: from oxidation.
Amine Derivatives: from reduction.
Substituted Aromatic Compounds: from electrophilic substitution.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in the synthesis of metal complexes for catalytic processes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Potential lead compound for drug development due to its diverse reactivity.
Biological Studies: Used in studies involving enzyme inhibition or activation due to its structural complexity.
Industry:
Material Science: Incorporated in the development of novel materials with specific properties like enhanced thermal stability or electronic conductivity.
Mechanism of Action
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide exerts its effects primarily through its ability to interact with biological molecules via hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions affect molecular targets such as enzymes or receptors, modulating their activity and leading to various biological outcomes.
Comparison with Similar Compounds
4-Methoxy-3-methylbenzenesulfonamide
2-(4-(Methylthio)phenyl)ethanol
N-(2-Hydroxyethyl)-4-methoxy-3-methylbenzenesulfonamide
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Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-12-10-15(8-9-17(12)22-2)24(20,21)18-11-16(19)13-4-6-14(23-3)7-5-13/h4-10,16,18-19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZMYWNQMQUALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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